molecular formula C20H24F4N2O4 B1395801 1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine CAS No. 1082949-99-2

1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine

Cat. No.: B1395801
CAS No.: 1082949-99-2
M. Wt: 432.4 g/mol
InChI Key: QJMZCTXXDQBKAB-UHFFFAOYSA-N
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Description

1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine is a useful research compound. Its molecular formula is C20H24F4N2O4 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Derivatives Development : A key aspect of research on this compound involves its synthesis and the development of its derivatives. For instance, Xie et al. (2004) described a convenient synthesis route for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are useful as templates for synthesizing compounds targeting GPCR (G Protein-Coupled Receptors) (Xie et al., 2004). Another study by Kuznecovs et al. (2020) focused on the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R, highlighting the versatility of such compounds in medicinal chemistry (Kuznecovs et al., 2020).

  • Organic Chemistry Applications : Research by Leroux et al. (2006) elaborated on a method to produce 4-trifluoromethyl-2-quinolinones using ortho-lithiated tert-Bu N-arylcarbamates (BOC-protected anilines) (Leroux et al., 2006). This highlights the compound's role in facilitating complex chemical reactions, relevant in the synthesis of pharmacologically active molecules.

  • Pharmaceutical Development : An experimental study by Sheikh et al. (2012) on the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, pharmaceutically relevant compounds, demonstrates the application in drug synthesis (Sheikh et al., 2012).

  • Radiopharmaceutical Synthesis : Kilbourn et al. (1990) described the synthesis of fluorine-18 labeled inhibitors of GABA reuptake, showcasing the compound's application in the development of radiopharmaceuticals (Kilbourn et al., 1990).

  • Advanced Chemical Syntheses : Vaid et al. (2013) detailed an eight-step synthesis of a complex compound starting from oxoacetic acid, demonstrating the compound's utility in advanced organic syntheses (Vaid et al., 2013).

  • Catalytic Applications : Research by Millet and Baudoin (2015) focused on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, an important process in pharmaceutical research (Millet & Baudoin, 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions typically involve the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . These compounds are generally stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by the presence of water, as similar compounds, such as boronic acids and their esters, are only marginally stable in water .

Properties

IUPAC Name

tert-butyl 4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl]carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F4N2O4/c1-19(2,3)30-18(29)26-8-6-12(7-9-26)17(28)25-11-16(27)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMZCTXXDQBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701740
Record name tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082949-99-2
Record name tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.20 equiv; 252.61 mmol; 57.92 g) in THF (400 mL), add NMM (3 equiv; 631.52 mmol; 69.66 mL). Cool to −10° C. with a dry ice-acetone bath. Add isobutyl chloroformate (1.1 equiv; 231.56 mmol; 30.26 mL) dropwise maintaining the temperature below −5° C. After 30 min at from −5 to 10° C., add 2-amino-1-(4-fluoro-3-(trifluoromethyl)-phenyl)-ethanone hydrochloride (54.23 g; 1.00 equiv; 210.51 mmol) suspended in THF (300 mL) and stir the mixture in the bath at −5° C. for 20 min and then 1 h at RT. Partition between water and EA; wash the organic layer with water then saturated NaCl aqueous (brine), dry over anhydrous MgSO4, filter and concentrate in vacuo. Suspend the crude in MTBE and stir for 2 h. Filter the solid and dry in vacuo to give the title compound (64.44 g; 70.79%). 1H NMR (300 MHz, DMSO): 8.37-8.26 (m, 3H), 7.74-7.68 (m, 1H), 4.61 (d, J=5.5 Hz, 2H), 3.91 (d, J=12.9 Hz, 2H), 2.75-2.64 (m, 2H), 2.46-2.37 (m, 1H), 1.69-1.60 (m, 2H), 1.39 (s, 12H).
Quantity
57.92 g
Type
reactant
Reaction Step One
Name
Quantity
69.66 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30.26 mL
Type
reactant
Reaction Step Two
Quantity
54.23 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
70.79%

Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (9611.92 mg; 41.92 mmol; 1.08 eq.) in THF 100 ml, added 4-methyl-morpholine (14.51 ml; 131.98 mmol; 3.40 eq.), The reaction mixture was cooled to −10° C., 3-methyl-butyryl chloride (5.03 ml; 38.82 mmol; 1.00 eq.) was add dropwise and maintaining the temperature below −5° C. after stirring for 30 mins at from −5° C. to 10° C., 2-(4-Fluoro-3-trifluoromethyl-phenyl)-2-oxo-ethyl-ammonium chloride (10.00 g; 38.82 mmol; 1.00 eq.) was added at −5° C. and stirred the mixture for 20 mins and then RT for 1 h. Added brine, extracted with EA, washed with brine, dried and concentrated. The crude oil was treated with ether. The white solid was collected as the title compound (12 g, yield 71.5%).
Quantity
9611.92 mg
Type
reactant
Reaction Step One
Quantity
14.51 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.03 mL
Type
reactant
Reaction Step Two
Name
2-(4-Fluoro-3-trifluoromethyl-phenyl)-2-oxo-ethyl-ammonium chloride
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
71.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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